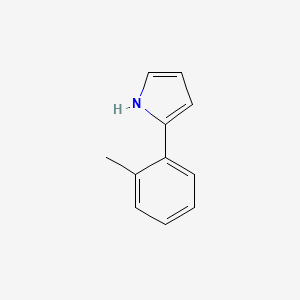

2-(2-Methylphenyl)pyrrole

Description

Significance of Phenylpyrrole Derivatives in Contemporary Chemical Research

Phenylpyrrole derivatives are a cornerstone in various scientific disciplines, including medicinal chemistry, materials science, and organic synthesis. ontosight.aidergipark.org.trscbt.com Their inherent structural features allow for diverse applications. In medicinal chemistry, the pyrrole (B145914) scaffold is present in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.net The addition of a phenyl group can enhance these activities and introduce new pharmacological profiles. For instance, some phenylpyrrole derivatives have been investigated for their potential as fungicides in agriculture. nih.govzdrav.kg

In the realm of materials science, phenylpyrroles are integral to the development of conductive polymers and organic electronics. scbt.comarkat-usa.org The conjugated system formed by the pyrrole and phenyl rings facilitates electron delocalization, a key property for creating materials with specific electronic and optical characteristics. dergipark.org.trarkat-usa.org These materials find use in devices such as sensors, organic light-emitting diodes (OLEDs), and solar cells. Furthermore, the versatility of the phenylpyrrole core makes it a valuable building block in organic synthesis, enabling the construction of more complex molecular architectures. nih.govontosight.ai

Overview of the Research Landscape for Substituted Pyrrole Systems

The field of substituted pyrrole systems is a dynamic and continuously evolving area of chemical research. The synthesis of these compounds is a major focus, with numerous methods developed to introduce a wide variety of substituents onto the pyrrole ring. Classical methods like the Paal-Knorr, Hantzsch, and Knorr pyrrole syntheses have been complemented by modern catalytic approaches, including transition metal-catalyzed cross-coupling reactions and multicomponent reactions. nih.govnih.govscirp.org These advancements have provided chemists with powerful tools to create a diverse library of substituted pyrroles with tailored properties.

Research into substituted pyrroles is also driven by the quest for new functional molecules. Scientists are actively exploring the structure-activity relationships of these compounds to design novel therapeutic agents, more efficient catalysts, and advanced materials. researchgate.netnih.gov Computational studies are increasingly employed to predict the properties of new pyrrole derivatives, guiding synthetic efforts towards molecules with desired characteristics. dergipark.org.tr The ongoing investigation into the synthesis and application of substituted pyrroles, including 2-(2-Methylphenyl)pyrrole, highlights their enduring importance in chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)-1H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-9-5-2-3-6-10(9)11-7-4-8-12-11/h2-8,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLLMUPYZBJHOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101307834 | |

| Record name | 2-(2-Methylphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368212-31-1 | |

| Record name | 2-(2-Methylphenyl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368212-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methylphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthesis of 2 2 Methylphenyl Pyrrole and Analogous Phenylpyrroles

Foundational Cyclization Approaches

The construction of the pyrrole (B145914) core from acyclic precursors is a cornerstone of heterocyclic chemistry. Several classical and modern methods have been established, each with its own advantages and substrate scope.

Paal-Knorr Condensation and its Variants

The Paal-Knorr synthesis is a widely utilized and efficient method for the preparation of pyrroles. rgmcet.edu.in It involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, such as 2-methylaniline, to form the corresponding N-substituted pyrrole. wikipedia.orgorganic-chemistry.org This reaction is typically performed under neutral or weakly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. organic-chemistry.org

The mechanism of the Paal-Knorr pyrrole synthesis is understood to proceed through the formation of a hemiaminal intermediate, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. rgmcet.edu.inwikipedia.org The rate-determining step is the cyclization of the hemiaminal. alfa-chemistry.com

Key Features of Paal-Knorr Synthesis:

| Feature | Description |

| Reactants | 1,4-Dicarbonyl compound and a primary amine or ammonia. wikipedia.org |

| Conditions | Typically neutral or weakly acidic; can be promoted by acid catalysts. organic-chemistry.org |

| Mechanism | Involves hemiaminal formation, cyclization, and dehydration. rgmcet.edu.in |

Variants of the Paal-Knorr synthesis have been developed to improve reaction conditions and expand its applicability. These include the use of various acid catalysts and alternative reaction media. rgmcet.edu.in For instance, a proline-catalyzed Paal-Knorr synthesis has been reported for the construction of highly substituted pyrroles. rsc.org Furthermore, the reaction can be carried out under solvent-free conditions or with the assistance of microwave irradiation to accelerate the process. alfa-chemistry.com

Multicomponent Reactions (MCR)

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like phenylpyrroles from simple starting materials in a single step. rsc.org These reactions are highly convergent and allow for the rapid generation of molecular diversity.

One notable MCR for pyrrole synthesis is the van Leusen three-component reaction, which involves the reaction of an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC) to produce 1,4,5-trisubstituted imidazoles, and can be adapted for pyrrole synthesis. organic-chemistry.org Another example is the Ugi reaction, which can be followed by a post-cyclization transformation to yield pyrrole derivatives.

More recently, a B(C₆F₅)₃-catalyzed four-component reaction of 2,3-diketoesters, amines, allenes, and nucleophiles has been developed to afford 2α-functionalized pyrroles. bohrium.com This method is characterized by its low catalyst loading and high atom economy, with water as the only byproduct. bohrium.com

Examples of MCRs for Pyrrole Synthesis:

| Reaction Name | Components | Product Type |

| Van Leusen Reaction | Aldehyde, Amine, TosMIC | Substituted Pyrroles/Imidazoles organic-chemistry.org |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amides (precursors to pyrroles) |

| B(C₆F₅)₃-catalyzed MCR | 2,3-Diketoester, Amine, Allene, Nucleophile | 2α-Functionalized Pyrroles bohrium.com |

Reactions Involving Tosylmethyl Isocyanides (TosMICs)

Tosylmethyl isocyanide (TosMIC) is a versatile C-N=C synthon that has been extensively used in the synthesis of various nitrogen-containing heterocycles, including pyrroles. nih.govorganic-chemistry.org The van Leusen pyrrole synthesis, a [3+2] cycloaddition reaction, is a prime example of the utility of TosMIC. nih.gov

In this reaction, TosMIC reacts with an electron-deficient alkene (a Michael acceptor) in the presence of a base. nih.gov The reaction proceeds via the deprotonation of TosMIC to form a carbanion, which then attacks the Michael acceptor. This is followed by an intramolecular cyclization and subsequent elimination of the tosyl group to afford the pyrrole ring. nih.govresearchgate.net

The scope of the van Leusen reaction is broad, accommodating a variety of Michael acceptors with different electron-withdrawing groups such as esters, ketones, nitriles, and sulfones. nih.gov This allows for the synthesis of a wide range of substituted pyrroles. For instance, the reaction of TosMIC with α,β-unsaturated esters can lead to the formation of 3,4-disubstituted pyrroles. researchgate.net

Other Cyclization Strategies from Non-Heterocyclic Precursors

Beyond the well-established methods, several other cyclization strategies have been developed for the synthesis of pyrroles from non-heterocyclic precursors. These methods often provide access to specific substitution patterns that may be difficult to achieve through other routes. rsc.org

One such approach involves the condensation of acyclic dicarbonyl compounds with α-aminoketones. rsc.orgrsc.org This method is particularly relevant in prebiotic chemistry models for the formation of tetrapyrrole macrocycles. rsc.org The synthesis of a variety of acyclic dicarbonyls and α-aminoketones has been reported, enabling the construction of diverse pyrrole structures. rsc.org

Another strategy involves the reaction of vinyl azides with TosMIC under mild basic conditions to produce polysubstituted pyrroles. cdnsciencepub.com This reaction proceeds through a proposed Michael addition followed by an intramolecular cyclization. cdnsciencepub.com A one-pot, three-component version of this reaction has also been developed using a carboxaldehyde, ethyl 2-azidoacetate, and TosMIC. cdnsciencepub.com

Furthermore, transition metal-catalyzed reactions have emerged as powerful tools for pyrrole synthesis. For example, a titanium-catalyzed [2+2+1] multicomponent reaction provides a single-step route to highly substituted pyrroles. rsc.org This method has been extended to include heteroatom-substituted alkynes, allowing for the synthesis of 2-boryl or 2-stannyl pyrroles, which can be further functionalized through cross-coupling reactions. rsc.org

Catalysis in Phenylpyrrole Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to improved efficiency, selectivity, and milder reaction conditions. The synthesis of phenylpyrroles has significantly benefited from the application of various catalytic systems.

Lewis Acid Catalysis

Lewis acid catalysis has been widely employed to promote the synthesis of pyrroles, particularly in the context of the Paal-Knorr reaction and multicomponent reactions. rgmcet.edu.inresearchgate.net Lewis acids can activate carbonyl groups, facilitating nucleophilic attack and subsequent cyclization. rsc.org

In the Paal-Knorr synthesis, a variety of Lewis acids have been shown to be effective catalysts, including salts of bismuth, scandium, tin, ruthenium, cobalt, indium, and zirconium. researchgate.net For example, zinc(II) triflate has been identified as a highly efficient catalyst for the ring closure of α-(N-enamino)hydrazones to form functionalized pyrroles. researchgate.net Ammonium niobium oxalate (B1200264) (ANO) has also been reported as a cheap, low-toxicity, and reusable Lewis acid catalyst for the Paal-Knorr synthesis of N-substituted pyrroles under mild conditions. rsc.org

Lewis acids are also instrumental in multicomponent reactions for pyrrole synthesis. For instance, B(C₆F₅)₃ has been successfully used to catalyze a four-component reaction to produce 2α-functionalized pyrroles. bohrium.com In another example, a Lewis acid-catalyzed one-pot spiro-annulation reaction has been developed for the synthesis of novel spiro[pyrrole-3,2′-quinazoline]carboxylates. rsc.orgrsc.org

Transition Metal-Catalyzed Methods

Transition metal catalysis offers powerful and versatile strategies for the synthesis of 2-arylpyrroles, including 2-(2-Methylphenyl)pyrrole. These methods often provide high efficiency and selectivity.

A notable approach involves the titanium-catalyzed multicomponent synthesis of polysubstituted pyrroles. rsc.org This method utilizes a [2+2+1] cycloaddition strategy, reacting heteroatom-substituted alkynes to construct the pyrrole core. rsc.org Specifically, the use of B-alkynyl 9-borabicyclo[3.3.1]nonanes and alkynyl stannanes as coupling partners allows for the efficient and regioselective formation of 2-heteroatom-substituted pyrroles. rsc.org These intermediates can then undergo further functionalization, such as through one-pot Suzuki coupling reactions, to yield 2-arylpyrroles. rsc.org

Copper-catalyzed methods have also proven effective. For instance, a copper-assisted cycloisomerization of alkynyl imines provides an efficient route to various pyrroles and pyrrole-containing heterocycles. scirp.org Another copper-catalyzed approach involves a tandem C-N bond-forming reaction of 1,4-dihalo-1,3-dienes, which allows for the synthesis of pyrroles with a wide range of functional groups. clockss.org Furthermore, CuCl2 has been identified as an excellent catalyst for the cycloisomerization of (Z)-(2-en-4-ynyl)amines substituted at the C-3 position, leading to the formation of substituted pyrroles. acs.org For substrates unsubstituted at C-3, palladium catalysts, such as PdX2 in combination with KX (where X is Cl or I), have shown superior performance. acs.org

Gold catalysts also play a role in pyrrole synthesis. A novel gold-catalyzed method facilitates the regioselective synthesis of highly substituted pyrroles directly from oximes and alkynes. bath.ac.uk This process involves a multifaceted catalytic cascade including O-vinyloxime formation, tautomerization, allaboutchemistry.netallaboutchemistry.net-sigmatropic rearrangement, and cyclodehydration. bath.ac.uk

The Barton-Zard reaction, a classic method for pyrrole synthesis, can also be adapted using transition metal catalysis. An asymmetric version of the Barton-Zard reaction has been developed using a Ag2O/quinine-derived aminophosphine (B1255530) catalytic system, enabling the synthesis of chiral 3-arylpyrroles. snnu.edu.cn

Table 1: Transition Metal-Catalyzed Synthesis of Phenylpyrroles

| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Titanium Catalyst | [2+2+1] Cycloaddition | Heteroatom-substituted alkynes | High chemo- and regioselectivity, allows for one-pot functionalization. | rsc.org |

| Copper Catalyst | Cycloisomerization/Tandem C-N bond formation | Alkynyl imines or 1,4-dihalo-1,3-dienes | Efficient for a variety of substituted pyrroles. | scirp.orgclockss.org |

| Gold Catalyst | Multifaceted Catalytic Cascade | Oximes and alkynes | Direct synthesis of highly substituted pyrroles. | bath.ac.uk |

| Silver(I) Oxide/Chiral Ligand | Asymmetric Barton-Zard Reaction | α-Substituted nitroolefins and α-isocyano substrates | Enantioselective synthesis of axially chiral 3-arylpyrroles. | snnu.edu.cn |

| Palladium Catalyst | Cycloisomerization | (Z)-(2-en-4-ynyl)amines | Effective for substrates unsubstituted at the C-3 position. | acs.org |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful and environmentally friendly alternative for the synthesis of pyrrole derivatives. researchgate.net These methods avoid the use of potentially toxic and expensive transition metals and often proceed under mild reaction conditions. researchgate.net

A prominent organocatalytic route is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. rgmcet.edu.inresearchgate.net Various organocatalysts have been employed to promote this reaction. For instance, vitamin B1 has been used as a metal-free catalyst for the Paal-Knorr synthesis of substituted pyrroles from hexane-2,5-dione and aromatic amines in ethanol (B145695) at room temperature. researchgate.net Choline chloride/urea deep eutectic solvent can also act as both the solvent and catalyst system for the reaction of 1,4-diones with amines. rsc.org

Brønsted acids, such as 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (B84403) (BPA), have been utilized to catalyze the cascade β-functionalization/aromatization of N-aryl pyrrolidines to produce β-substituted aryl pyrroles. rsc.org Chiral phosphoric acids have also been successfully applied in the first asymmetric Paal-Knorr reaction to construct axially chiral arylpyrrole atropisomers bearing a C–N axis. snnu.edu.cn

Furthermore, nano-organocatalysts, such as nano-ferric supported glutathione, have been developed for the synthesis of N-substituted pyrroles. rsc.org These catalysts offer advantages like high efficiency and reusability. beilstein-journals.org One-pot, three-component reactions catalyzed by a cooperative system of Rh2(OAc)4 and (±)-BINOL phosphoric acid have been established for the direct synthesis of substituted pyrroles with a new stereogenic center. rsc.org

Table 2: Organocatalytic Synthesis of Pyrrole Derivatives

| Catalyst | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Vitamin B1 | Paal-Knorr Synthesis | Hexane-2,5-dione and aromatic amines | Metal-free, mild conditions. | researchgate.net |

| Choline chloride/urea | Paal-Knorr Cycloaddition | 1,4-Diones and amines | Environmentally friendly solvent/catalyst system. | rsc.org |

| Chiral Phosphoric Acid | Asymmetric Paal-Knorr Reaction | 1,4-Diketones and anilines | Constructs axially chiral arylpyrroles with a C–N axis. | snnu.edu.cn |

| Nano-ferric supported glutathione | Clauson-Kaas Reaction | Amines and 2,5-dimethoxytetrahydrofuran | Efficient and reusable nano-organocatalyst. | rsc.orgbeilstein-journals.org |

| Rh2(OAc)4 and (±)-BINOL phosphoric acid | One-pot three-component reaction | Enaldiazo compounds, aromatic aldehydes, and amines | Direct synthesis of substituted pyrroles with a new stereocenter. | rsc.org |

Sustainable Synthetic Methodologies for Pyrrole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pyrrole derivatives to minimize environmental impact. lucp.netnih.govsemnan.ac.ir These sustainable methodologies focus on the use of environmentally benign solvents, catalysts, and energy sources.

A significant green approach is the use of water as a solvent. The Paal-Knorr synthesis of N-substituted pyrroles has been successfully carried out in water using catalysts like iron(III) chloride. beilstein-journals.org Microwave-assisted synthesis in water without any catalyst has also been reported for the preparation of N-substituted pyrroles from arylsulfonamides or anilines and 2,5-dimethoxytetrahydrofuran. beilstein-journals.org

Solvent-free, or neat, reaction conditions represent another important green strategy. The Paal-Knorr reaction can be performed without any solvent by simply stirring the 1,4-dicarbonyl compound and the amine at room temperature. rsc.org Microwave irradiation has also been employed for solvent-free Paal-Knorr synthesis, sometimes in the presence of an organocatalyst. pensoft.net

The use of bio-sourced materials and catalysts is a key aspect of sustainable synthesis. acs.org For example, N-alkyl pyrrole carboxylic acid derivatives can be synthesized from bio-sourced 3-hydroxy-2-pyrones and primary amines under mild, catalyst-free conditions. acs.org Additionally, bio-sourced organic acids like citric acid and succinic acid have been used as catalysts in mechanochemical (ball milling) synthesis of N-substituted pyrroles, which is a solventless method. lucp.net

The development of reusable catalysts, such as nano-catalysts and ionic liquids, further contributes to the sustainability of pyrrole synthesis. lucp.netsemnan.ac.ir For instance, a recoverable 3-sulfonic acid 1-imidazolopyridinium hydrogen sulfate (B86663) ionic liquid has been used as a catalyst for the green synthesis of polyfunctionalized pyrrole derivatives under solvent-free conditions. semnan.ac.ir

Table 3: Sustainable Synthetic Methodologies for Pyrrole Derivatives

| Methodology | Key Features | Example Reaction | Reference |

|---|---|---|---|

| Aqueous Synthesis | Uses water as a green solvent. | FeCl3-catalyzed Paal-Knorr reaction in water. | beilstein-journals.org |

| Solvent-Free Synthesis | Reduces solvent waste. | Catalyst-free Paal-Knorr reaction by stirring at room temperature. | rsc.org |

| Microwave-Assisted Synthesis | Reduces reaction times and energy consumption. | Microwave-assisted Paal-Knorr synthesis in water or solvent-free. | beilstein-journals.orgpensoft.net |

| Use of Bio-sourced Materials | Utilizes renewable feedstocks. | Synthesis of N-alkyl pyrrole carboxylic acids from 3-hydroxy-2-pyrones. | acs.org |

| Use of Reusable Catalysts | Minimizes catalyst waste. | Synthesis of polyfunctionalized pyrroles using a recoverable ionic liquid catalyst. | semnan.ac.ir |

Derivatization Strategies for Structural Elaboration

The derivatization of the pyrrole ring is essential for creating a diverse range of structurally complex and functionally optimized molecules. These strategies allow for the introduction of various substituents onto the pyrrole core, enabling the fine-tuning of its properties.

One common derivatization approach is N-substitution, where a substituent is introduced at the nitrogen atom of the pyrrole ring. This is often achieved during the pyrrole synthesis itself, for example, in the Paal-Knorr reaction by using a primary amine instead of ammonia. rgmcet.edu.inresearchgate.net

Further functionalization of the pyrrole ring can be accomplished through various reactions. For instance, 2-aminopyrrole-3-carbonitriles, which can be synthesized from the reaction of benzoin, primary aromatic amines, and malononitrile, serve as versatile intermediates for the synthesis of a variety of pyrrole derivatives and fused pyrrolo[2,3-d]pyrimidines. nih.govresearchgate.net

Acylation is another important derivatization reaction. research-solution.com For example, N-(3-cyano-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrol-2-yl)-acetamides have been synthesized from the corresponding 2-aminopyrrole-3-carbonitriles. nih.govresearchgate.net

The introduction of functional groups that can participate in cross-coupling reactions is a powerful strategy for structural elaboration. As mentioned in the section on transition metal-catalyzed methods, the synthesis of 2-heteroatom-substituted pyrroles allows for subsequent functionalization via reactions like the Suzuki coupling to introduce aryl groups. rsc.org

The synthesis of polyfunctionalized pyrroles can be achieved through multi-component reactions, which allow for the simultaneous introduction of multiple substituents in a single step. semnan.ac.ir For example, a one-pot, multi-component reaction involving aromatic aldehydes, ethyl acetoacetate, thiadiazole derivatives, and nitromethane (B149229) can be used to synthesize highly substituted pyrrole derivatives. semnan.ac.ir

Table 4: Derivatization Strategies for Pyrrole Scaffolds

| Strategy | Description | Example | Reference |

|---|---|---|---|

| N-Substitution | Introduction of a substituent at the pyrrole nitrogen. | Paal-Knorr reaction with a primary amine. | rgmcet.edu.inresearchgate.net |

| Functionalization of Pre-formed Pyrroles | Modification of substituents on the pyrrole ring. | Synthesis of pyrrolo[2,3-d]pyrimidines from 2-aminopyrrole-3-carbonitriles. | nih.govresearchgate.net |

| Acylation | Introduction of an acyl group. | Formation of N-(3-cyano-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrol-2-yl)-acetamide. | nih.govresearchgate.net |

| Cross-Coupling Reactions | Formation of new C-C bonds with functionalized pyrroles. | Suzuki coupling of 2-borylpyrroles to form 2-arylpyrroles. | rsc.org |

| Multi-Component Reactions | Simultaneous introduction of multiple substituents. | One-pot synthesis of polyfunctionalized pyrroles from four components. | semnan.ac.ir |

Elucidation of Reactivity and Reaction Pathways of 2 2 Methylphenyl Pyrrole Systems

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is inherently activated towards electrophilic substitution due to the lone pair of electrons on the nitrogen atom being delocalized into the aromatic system. This increased electron density makes it more reactive than benzene. pearson.comonlineorganicchemistrytutor.com In substituted pyrroles such as 2-(2-methylphenyl)pyrrole, the position of electrophilic attack is directed by both the activating effect of the nitrogen atom and the existing substituent.

Electrophilic Substitution:

Electrophilic substitution on the pyrrole ring predominantly occurs at the α-positions (C2 and C5) due to the greater stabilization of the cationic intermediate through resonance, which involves three resonance structures. onlineorganicchemistrytutor.comechemi.com When the C2 position is already substituted, as in this compound, electrophilic attack is directed to the available C5 position. If both C2 and C5 positions are occupied, the reaction then proceeds at the β-positions (C3 and C4). nih.gov

A classic example of electrophilic substitution is the Vilsmeier-Haack reaction , which is a mild method for the formylation of electron-rich aromatic compounds. organic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrrole ring. nrochemistry.comnih.gov For 2-arylpyrroles, this reaction is a key step for introducing functionalities via the intermediate carboxaldehydes. nih.gov

| Reaction | Reagents | Position of Substitution | Product Type |

| Vilsmeier-Haack | POCl₃, DMF | C5 | 5-formyl-2-(2-methylphenyl)pyrrole |

| Halogenation | NBS, NCS, Br₂, I₂ | C5 | 5-halo-2-(2-methylphenyl)pyrrole |

| Nitration | HNO₃/Ac₂O | C5 | 5-nitro-2-(2-methylphenyl)pyrrole |

| Acylation | Acyl chloride/Lewis acid | C5 | 5-acyl-2-(2-methylphenyl)pyrrole |

Nucleophilic Substitution:

Nucleophilic aromatic substitution on the electron-rich pyrrole ring is generally difficult. However, it can occur if the ring is substituted with strong electron-withdrawing groups, such as a nitro group. scispace.com In the case of alkylpyrroles, nucleophilic substitution has been observed to occur in the presence of oxygen, proceeding through a mechanism involving an electron transfer to generate a pyrrolylmethyl intermediate. nih.gov For this compound, direct nucleophilic displacement of a leaving group on the pyrrole ring is not a common reaction pathway unless the ring is appropriately activated.

Oxidative and Reductive Transformations of Pyrrole Derivatives

The pyrrole ring can undergo both oxidative and reductive transformations, leading to a variety of functionalized products. These reactions often result in the dearomatization of the pyrrole ring.

Oxidative Transformations:

The oxidation of pyrroles can be challenging to control, often leading to polymerization. researchgate.net However, under controlled conditions, selective oxidation can be achieved. Oxidative dearomatization of substituted pyrroles is a significant transformation for producing pharmaceutically important compounds. nih.gov For instance, the NBS-promoted oxidative dearomatization of 2,3,4-trisubstituted pyrroles can yield functionalized maleimides. nih.gov The use of oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or singlet oxygen can lead to the formation of pyrrolin-2-ones. researchgate.net The regioselectivity of oxidation can be influenced by the substitution pattern on the pyrrole ring. researchgate.net

| Oxidizing Agent | Substrate Type | Product Type |

| N-Bromosuccinimide (NBS) | 2,3,4-Trisubstituted pyrroles | Functionalized maleimides |

| m-CPBA, ¹O₂ | Substituted pyrroles | Pyrrolin-2-ones |

| Hypervalent iodine reagents | Phenolic pyrroles | Spirocyclic compounds |

Reductive Transformations:

The partial reduction of the pyrrole ring can be accomplished through methods like the Birch reduction or catalytic hydrogenation. The Birch reduction, which employs a dissolving metal in liquid ammonia (B1221849) (e.g., Li/NH₃), is effective for electron-deficient pyrroles, leading to the formation of pyrroline (B1223166) compounds. nih.govpu.ac.keox.ac.uk An ammonia-free version of the Birch reduction (e.g., Li/di-tert-butyl biphenyl) has also been developed. nih.gov For electron-rich pyrroles, which are resistant to Birch reduction, a dissolving metal reduction using zinc in an acidic medium (Knorr-Rabe partial reduction) can yield 3-pyrrolines. beilstein-journals.org

Another common reducing agent is Raney Nickel, which is particularly effective for the desulfurization of thioacetals to alkanes and the hydrogenation of various functional groups. ias.ac.inmasterorganicchemistry.com In the context of pyrrole chemistry, Raney Nickel has been used for the reduction of 2-carboxylate pyrroles to 2-formyl pyrroles. researchgate.net

| Reduction Method | Reagents | Substrate Requirement | Product Type |

| Birch Reduction | Li/NH₃, Alcohol | Electron-deficient pyrrole | Pyrroline |

| Ammonia-free Birch | Li/DBB | Electron-deficient pyrrole | Pyrroline |

| Knorr-Rabe Reduction | Zn, Acid | Electron-rich pyrrole | 3-Pyrroline |

| Raney Nickel Reduction | Raney Ni | 2-Thionoester pyrrole | 2-Formyl pyrrole |

Cycloaddition Reactions in Substituted Pyrrole Chemistry

The pyrrole ring can participate in cycloaddition reactions, acting as either a diene or a dienophile, although its aromatic character can limit its reactivity in this regard. ucla.edu

[4+2] Cycloaddition (Diels-Alder Reaction):

The Diels-Alder reaction involves a conjugated diene reacting with a dienophile to form a cyclohexene (B86901) ring. wikipedia.orgsigmaaldrich.com Pyrrole itself is a poor diene in Diels-Alder reactions. However, attaching electron-withdrawing groups to the nitrogen atom can enhance its dienic character. ucla.edu More commonly, substituted pyrroles bearing a vinyl group at the C2 or C3 position can act as dienes in [4+2] cycloadditions with electron-deficient dienophiles like maleimides, leading to the formation of tetrahydroindole derivatives. researchgate.net The reaction of 2-vinylpyrroles with maleimides has been shown to proceed with high endo diastereoselectivity. beilstein-journals.org

[3+2] Cycloaddition:

[3+2] cycloaddition reactions are a powerful tool for the synthesis of five-membered rings. The Van Leusen pyrrole synthesis, for example, involves the [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with electron-deficient alkenes to produce various substituted pyrroles. nih.gov This method is highly versatile for creating polysubstituted pyrrole architectures. rsc.org Another approach involves the visible-light-promoted [3+2] cycloaddition of 2H-azirines with enones to synthesize Δ¹-pyrrolines. nih.gov

| Cycloaddition Type | Pyrrole Component | Reactant Partner | Product |

| [4+2] Diels-Alder | 2-Vinylpyrrole (as diene) | Maleimide (dienophile) | Tetrahydroindole |

| [3+2] Van Leusen | Tosylmethyl isocyanide | Electron-deficient alkene | Substituted pyrrole |

| [3+2] Photochemical | 2H-Azirine | Enone | Δ¹-Pyrroline |

C-H Activation Strategies in Pyrrole Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles like pyrrole, avoiding the need for pre-functionalized starting materials. nih.gov

Palladium-Catalyzed C-H Activation:

Palladium catalysis is widely used for the direct arylation of pyrroles. The C2-arylation of N-acyl pyrroles with aryl halides can be achieved using a palladium catalyst such as Pd(PPh₃)₄. rsc.org The direct arylation of 2,5-disubstituted pyrroles with diaryliodonium salts, catalyzed by palladium, allows for the synthesis of tri-, tetra-, and penta-substituted pyrroles. nih.gov A simple and efficient method for the regioselective C2 or C5 arylation of pyrroles has been reported using ligand-free palladium(II) acetate. researchgate.net

Rhodium-Catalyzed C-H Activation:

Rhodium catalysts are also highly effective for C-H functionalization. Rhodium-catalyzed reactions can achieve chelation-assisted C-H activation, where a directing group on the substrate coordinates to the metal center and directs the functionalization to a specific C-H bond. nih.gov For example, rhodium catalysis has been employed for the intermolecular C-H functionalization of alkenes to synthesize complex β-arylpyrrolidines. nih.govemory.edu Rhodium catalysts have also been used for the arylation of C-H bonds using N-acylsaccharins as coupling partners. rsc.org

| Metal Catalyst | Reaction Type | Key Features |

| Palladium | Direct Arylation | High regioselectivity for C2/C5, tolerates various functional groups. |

| Rhodium | Chelation-Assisted Functionalization | Enables functionalization at specific C-H bonds, can be used for asymmetric synthesis. |

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of these reactions is crucial for controlling their outcomes and developing new synthetic methods.

Electrophilic Substitution Mechanism:

The mechanism of electrophilic aromatic substitution on pyrrole involves the attack of an electrophile on the electron-rich ring to form a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion. The subsequent loss of a proton from the carbon atom that was attacked restores the aromaticity of the ring. The preference for attack at the C2/C5 positions is due to the greater delocalization of the positive charge in the intermediate, which involves three resonance structures, compared to only two for attack at the C3/C4 positions. pearson.comechemi.com

Oxidative Dearomatization Mechanism:

The mechanism of oxidative dearomatization can vary depending on the oxidant used. For instance, the NBS-promoted synthesis of maleimides from trisubstituted pyrroles is proposed to proceed through a sequence of dearomatization, oxidation, and detosylation. nih.gov Mechanistic studies using online mass spectrometry have been employed to capture short-lived intermediates in these transformations. nih.gov

Nucleophilic Substitution Mechanism:

The mechanism of nucleophilic substitution on alkylpyrroles in the presence of oxygen is suggested to involve the formation of a complex between the pyrrole and triplet oxygen. An electron transfer from the pyrrole to oxygen in the rate-limiting step is followed by the generation of a pyrrolylmethyl intermediate that can react with nucleophiles. nih.gov

[3+2] Cycloaddition Mechanism:

The mechanism of the Van Leusen pyrrole synthesis involves the deprotonation of TosMIC to form a carbanion, which then undergoes a Michael addition to an electron-deficient alkene. This is followed by an intramolecular cyclization and subsequent elimination of the tosyl group to form the pyrrole ring. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 2 Methylphenyl Pyrrole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 2-(2-methylphenyl)pyrrole analogues. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, offering clues about the functional groups and the arrangement of atoms.

In the ¹H NMR spectrum of a typical 2-arylpyrrole, the pyrrole (B145914) ring protons appear in the aromatic region, with chemical shifts influenced by the electronic nature of the aryl substituent. The N-H proton of the pyrrole ring typically appears as a broad singlet at a downfield chemical shift. For this compound, the protons on the tolyl group would exhibit characteristic splitting patterns in the aromatic region, while the methyl group protons would appear as a distinct singlet in the aliphatic region (~2.0-2.5 ppm).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbons of the pyrrole and phenyl rings resonate in the aromatic region (typically 100-150 ppm). The position of the methyl group carbon is found in the upfield aliphatic region. For instance, in analogues like 2-Methyl-1,3,5-triphenyl-1H-pyrrole, the methyl carbon appears around 12.6 ppm, while the various aromatic carbons are observed between 122 and 140 ppm nih.gov. The chemical shifts are sensitive to substitution; for example, the introduction of an electron-withdrawing group generally shifts the signals of nearby carbons downfield.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for 2-(Aryl)pyrrole Analogues Data is compiled from representative structures and may vary based on solvent and specific substitution patterns.

| Nucleus Type | Functional Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Pyrrole N-H | Amine | 8.0 - 9.5 (broad) | - |

| Pyrrole C-H | Aromatic | 6.0 - 7.0 | 105 - 125 |

| Phenyl C-H | Aromatic | 7.0 - 7.6 | 125 - 130 |

| Methyl C-H | Alkyl | 2.1 - 2.5 | 12 - 22 |

| Pyrrole C-C/C-N | Aromatic | - | 120 - 145 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H correlations), typically those separated by two or three bonds. sdsu.eduresearchgate.net In this compound, COSY would show cross-peaks between adjacent protons on the pyrrole ring and between neighboring protons on the tolyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.educolumbia.edu Each cross-peak in an HSQC spectrum represents a one-bond C-H connection. This technique allows for the direct assignment of a proton's signal to its corresponding carbon atom, for example, linking the methyl protons to the methyl carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). columbia.eduscience.gov This is arguably the most powerful tool for piecing together the molecular skeleton. For this compound, key HMBC correlations would include:

Correlations from the methyl protons to the carbons of the tolyl ring (C1', C2', and C6').

Correlations between the pyrrole H5 proton and the phenyl C1' and C2' carbons, confirming the point of attachment between the two rings.

Correlations from the pyrrole N-H proton to adjacent pyrrole carbons (C2 and C5).

Together, these 2D techniques provide a robust and definitive method for the complete structural assignment of this compound and its analogues. science.govyoutube.com

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Since each molecule has a unique set of vibrational modes, its spectrum serves as a "molecular fingerprint."

Both IR and Raman spectroscopy measure the vibrational frequencies of molecular bonds. A vibrational mode is IR active if it involves a change in the molecule's dipole moment, while it is Raman active if it involves a change in the molecule's polarizability. The techniques are often complementary. researchgate.net

For this compound, the IR spectrum would be dominated by several characteristic bands:

N-H Stretch: A sharp band around 3400-3500 cm⁻¹ corresponding to the stretching of the pyrrole N-H bond. In condensed phases or clusters, this band may broaden and shift to lower frequencies (e.g., 3372-3400 cm⁻¹) due to hydrogen bonding. nih.gov

Aromatic C-H Stretch: Multiple sharp bands appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands corresponding to the methyl group's symmetric and asymmetric stretching, typically found just below 3000 cm⁻¹.

C=C and C-N Ring Stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the pyrrole and phenyl rings.

FT-Raman spectroscopy would complement this data, often showing strong signals for the symmetric vibrations of the aromatic rings which may be weak in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound Analogues

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| N-H Stretch | Pyrrole | 3400 - 3500 | Medium-Strong | Weak |

| Aromatic C-H Stretch | Phenyl, Pyrrole | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | Methyl | 2850 - 3000 | Medium | Medium |

| C=C Ring Stretch | Phenyl, Pyrrole | 1400 - 1650 | Medium-Strong | Strong |

Vibrational Circular Dichroism (VCD) is an extension of IR spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org While this compound itself is achiral, VCD is a powerful technique for determining the absolute configuration of its chiral analogues without the need for crystallization. wikipedia.orgnih.gov

Chirality could be introduced into an analogue through several means, such as:

A chiral substituent attached to either ring.

Atropisomerism, where steric hindrance between the rings restricts free rotation, creating stable, non-superimposable conformers (enantiomers).

The VCD spectrum provides a unique pattern of positive and negative bands corresponding to the molecule's vibrational modes. By comparing the experimental VCD spectrum to spectra predicted by quantum chemical calculations (e.g., Density Functional Theory), the absolute configuration of the enantiomer can be unambiguously determined. wikipedia.orgnih.gov VCD is particularly sensitive to the molecule's three-dimensional structure and conformational mobility. wikipedia.orgmdpi.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. whitman.edu

For this compound (C₁₁H₁₁N), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion ([M]⁺• or [M+H]⁺).

Upon ionization, the molecular ion becomes energetically unstable and can break apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation pathways for 2-substituted pyrrole derivatives are significantly influenced by the nature of the substituent. nih.gov For this compound, likely fragmentation pathways would include:

Loss of a methyl radical: A prominent fragmentation would be the loss of the methyl group to form a stable [M-15]⁺ ion.

Loss of HCN: A characteristic fragmentation of the pyrrole ring involves the elimination of a neutral hydrogen cyanide molecule, leading to an [M-27]⁺ fragment.

Cleavage of the C-C bond: Scission of the bond connecting the pyrrole and phenyl rings can lead to fragments corresponding to the individual ring structures.

Formation of Tropylium (B1234903) Ion: Rearrangement of the tolyl fragment could lead to the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91.

Analyzing these fragmentation patterns allows chemists to confirm the presence of key structural motifs within the molecule. chemguide.co.uklibretexts.org

Table 3: Predicted Mass Spectrometry Fragments for this compound (C₁₁H₁₁N, Mol. Wt. ≈ 157.21 g/mol )

| m/z (Nominal) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 157 | [M]⁺• | C₁₁H₁₁N⁺• | Molecular Ion |

| 156 | [M-H]⁺ | C₁₁H₁₀N⁺ | Loss of a hydrogen radical |

| 142 | [M-CH₃]⁺ | C₁₀H₈N⁺ | Loss of a methyl radical |

| 130 | [M-HCN]⁺• | C₁₀H₁₀⁺• | Loss of hydrogen cyanide from the pyrrole ring |

| 91 | [C₇H₇]⁺ | C₇H₇⁺ | Tropylium ion from the tolyl group |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of a molecule. For analogues of this compound, HRMS provides exact mass measurements, which are invaluable for confirming molecular formulas.

In a study of various pyrrole derivatives, HRMS was utilized to confirm the structures of newly synthesized compounds. The high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) in positive ion mode is particularly effective. For instance, the calculated m/z for the protonated molecule [M+H]⁺ of a related compound, 1-(2-Methoxyphenyl)-2-methyl-5-(o-tolyl)-1H-pyrrole, was found to be in excellent agreement with the experimentally observed value, confirming its elemental composition of C₁₉H₁₉NO. This level of precision is essential for distinguishing between compounds with similar nominal masses.

Table 1: Illustrative HRMS Data for Selected Pyrrole Analogues

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| 2-Methyl-1,3,5-triphenyl-1H-pyrrole | C₂₃H₁₉N | 309.1517 | 309.1512 |

| 1-(2-Ethyl-6-methylphenyl)-2-methyl-3,5-diphenyl-1H-pyrrole | C₂₉H₂₇N | 389.2143 | 389.2138 |

| 2-Methyl-1-(4-(methylsulfonyl)phenyl)-3,5-diphenyl-1H-pyrrole | C₂₄H₂₁NO₂S | 387.1344 | 387.1339 |

This table is generated based on data from related pyrrole structures to illustrate the capabilities of HRMS.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) provides characteristic fragmentation patterns that serve as a molecular fingerprint, aiding in structural elucidation. The fragmentation of 2-arylpyrroles is influenced by the stability of the pyrrole ring and the nature of the aryl substituent.

Upon electron impact, this compound is expected to form a stable molecular ion (M⁺•). The primary fragmentation pathways would likely involve the cleavage of the bond between the pyrrole and the methylphenyl group, and fragmentation within the methylphenyl substituent.

Key expected fragments for this compound include:

[M-H]⁺: Loss of a hydrogen atom, often from the N-H of the pyrrole ring.

[M-CH₃]⁺: Loss of a methyl radical from the tolyl group, leading to a stable tropylium-like or rearranged ion.

Pyrrole cation: Cleavage of the C-C bond connecting the two rings, resulting in a pyrrole cation (m/z 67) or a methylphenyl cation (m/z 91).

Loss of HCN: A characteristic fragmentation of the pyrrole ring, leading to a fragment with m/z corresponding to [M-27]⁺.

The relative intensities of these fragment ions depend on their stability. The study of fragmentation pathways of 2-substituted pyrrole derivatives has shown that the substituents at the 2-position significantly influence the fragmentation patterns nih.gov. For compounds with aromatic groups at the 2-position, losses of the aromatic moiety are common nih.gov.

Electronic Absorption and Emission Spectroscopy for Optoelectronic Properties

The electronic properties of this compound analogues are of interest for their potential use in optoelectronic devices. UV-Vis and fluorescence spectroscopy are key techniques to probe these properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectra of pyrrole derivatives are characterized by π-π* transitions within the aromatic system. The absorption spectrum of pyrrole itself shows bands around 250 nm and 287 nm researchgate.net. The introduction of a methylphenyl group at the 2-position is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated π-system.

Studies on related diketopyrrolopyrrole (DPP) derivatives, which contain the pyrrole moiety, show that the absorption maxima can be tuned by altering the aryl substituents nih.govsemanticscholar.org. For instance, introducing electron-donating or withdrawing groups on the phenyl ring can modulate the energy of the π-π* transitions. It is anticipated that this compound will exhibit absorption maxima in the range of 280-320 nm.

Fluorescence Spectroscopy

Many pyrrole derivatives exhibit fluorescence, making them suitable for applications in sensors and organic light-emitting diodes (OLEDs). The fluorescence properties are highly dependent on the molecular structure and the surrounding environment.

The emission spectra of this compound analogues are expected to be influenced by the degree of intramolecular charge transfer (ICT) character in the excited state. The methyl group on the phenyl ring can slightly alter the electronic properties and the steric hindrance between the two rings, which in turn affects the fluorescence quantum yield and the emission wavelength. A study on pyrrole/polycyclic aromatic hybrid fluorophores demonstrated that modifying the aromatic units attached to the pyrrole core can lead to high fluorescence efficiencies nih.gov.

Table 2: Photophysical Data for Representative Pyrrole-Based Fluorophores

| Compound Type | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |

| Diketopyrrolopyrrole Derivative 1 | Toluene | 528 | 593 | 65 |

| Diketopyrrolopyrrole Derivative 2 | DCM | 614 | 648 | 34 |

| Pyrrole/Pyrene Hybrid | THF | 345 | 420 | 75 |

This table presents data from related classes of pyrrole compounds to illustrate typical photophysical properties.

X-ray Crystallography for Solid-State Structural Determination

In the crystal structure of 1-(2-aminophenyl)pyrrole, the molecule exhibits a nearly planar conformation. The bond lengths and angles within the pyrrole and phenyl rings are consistent with those of other aromatic systems. The crystal packing is stabilized by intermolecular hydrogen bonds and other non-covalent interactions. This type of analysis for this compound would reveal the precise dihedral angle between the pyrrole and methylphenyl rings, which is a key determinant of the extent of π-conjugation and, consequently, its electronic properties.

Table 3: Selected Crystallographic Data for 1-(2-aminophenyl)pyrrole

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.854(2) |

| b (Å) | 5.769(1) |

| c (Å) | 17.134(4) |

| β (°) | 102.14(1) |

| Volume (ų) | 854.4(3) |

| Z | 4 |

This table provides crystallographic data for a closely related analogue to demonstrate the type of information obtained from X-ray diffraction studies.

Conformational Analysis and Intermolecular Interactions

The conformation of this compound, specifically the dihedral angle between the pyrrole and methylphenyl rings, is crucial for its properties. This conformation is a result of the balance between steric hindrance from the ortho-methyl group and the electronic stabilization gained from a more planar arrangement that allows for better π-conjugation.

Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for conformational analysis cwu.educhemrxiv.orgcwu.edu. A relaxed potential energy scan for a related molecule, 1-(2-aminophenyl)pyrrole, revealed the most stable conformer nih.gov. Similar calculations for this compound would likely show a non-planar ground state geometry due to the steric clash between the pyrrole ring and the ortho-methyl group.

In the solid state, intermolecular interactions play a key role in determining the crystal packing core.ac.uknih.gov. For this compound, the following interactions are expected:

N-H···π interactions: The N-H group of the pyrrole can act as a hydrogen bond donor to the π-system of an adjacent methylphenyl or pyrrole ring.

C-H···π interactions: The C-H bonds of both rings can interact with the π-electron clouds of neighboring molecules.

The study of these weak interactions is essential for understanding the supramolecular chemistry of these compounds and for designing materials with desired solid-state properties.

Advanced Applications of 2 2 Methylphenyl Pyrrole in Materials Science and Catalysis

Organic Electronic and Optoelectronic Materials

Pyrrole (B145914) derivatives are integral to the advancement of organic electronics due to their favorable charge transport characteristics and tunable energy levels. The incorporation of aryl substituents, such as the 2-methylphenyl group, directly influences the molecular architecture, solid-state packing, and consequently, the electronic behavior of these materials.

Pyrrole Derivatives in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern flexible electronics. The performance of an OFET is largely dependent on the charge carrier mobility of the organic semiconductor used. Pyrrole-based materials, particularly those with extended π-conjugation, are excellent candidates for this layer. The electron-rich nature of the pyrrole ring facilitates hole transport, a critical factor for p-type semiconductor performance. digitellinc.com

Derivatives like diketopyrrolopyrrole (DPP) have been extensively studied, demonstrating that a planar molecular backbone is crucial for high charge carrier mobility. nih.govresearchgate.net Fused-ring systems containing pyrrole, such as thieno[3,2-b]pyrrole, are also effective building blocks for organic semiconductors, exhibiting high electron density and an easily modifiable NH group. digitellinc.com The introduction of a 2-methylphenyl group onto the pyrrole core can influence intermolecular stacking and molecular orbital energy levels, which are key parameters in optimizing transistor performance. For instance, small molecules based on pyrrolopyrrole aza-BODIPY have been shown to have a high degree of coplanarity, which is beneficial for charge transport within individual molecules and between adjacent molecules in the solid state. frontiersin.org

Below is a table summarizing the performance of various pyrrole derivatives in OFETs, illustrating the impact of structural modifications on charge mobility.

| Pyrrole Derivative | Device Architecture | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) |

| P(DPP-TP) | BGTC | 0.12 | - |

| TP-BT2T-BT | BGBC | 0.08 | - |

| TP-FBT2T-BT | BGBC | 0.00157 | - |

| BDP based polymer | - | 0.2 | 0.1 |

| NDP based polymer | - | - | 0.67 |

| Pyrrolopyrrole aza-BODIPY (PPAB) | BGBC | 0.0013 | - |

Table 1: Performance of various pyrrole derivatives in OFETs. digitellinc.comnih.govfrontiersin.org (BGTC: Bottom-Gate/Top-Contact; BGBC: Bottom-Gate/Bottom-Contact)

Application in Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy, pyrrole-containing compounds are utilized as electron donors or as components of sensitizing dyes. nrel.gov In organic photovoltaics (OPVs), materials like diketopyrrolopyrrole (DPP) serve as strong electron-accepting units to construct high-performance electron donors for bulk heterojunction solar cells. mdpi.com The performance of these devices is closely tied to the molecular structure of the donor and acceptor materials.

In dye-sensitized solar cells (DSSCs), pyrrole-based dyes play a crucial role in absorbing sunlight and injecting electrons into a semiconductor nanoparticle layer. The 2-(2-Methylphenyl)pyrrole structure can be a component of more complex dye molecules, where the aryl group can help in tuning the absorption spectrum and preventing dye aggregation on the semiconductor surface, which is a common cause of efficiency loss.

Development of Luminescent and Display Materials

Aryl-substituted pyrroles have shown significant promise as luminescent materials. The photophysical properties of these compounds are highly dependent on their molecular structure and intermolecular interactions in the aggregated state. Many multi-aryl pyrrole derivatives exhibit a phenomenon known as aggregation-induced emission (AIE), where they are non-emissive in solution but become highly luminescent in the solid state or as aggregates. acs.orgresearchgate.netbit.edu.cn This property is attributed to the restriction of intramolecular motion in the aggregated state.

The phenyl ring at the N-position of a pyrrole can act as a molecular rotor, consuming excited-state energy in solution and quenching fluorescence. nih.gov However, in an aggregated state, this rotation is hindered, leading to enhanced emission. By introducing specific functional groups, such as an aromatic carbonyl, it is possible to promote intersystem crossing and achieve room-temperature phosphorescence (RTP), a highly desirable property for applications in bioimaging and organic light-emitting diodes (OLEDs). nih.gov The this compound moiety can be incorporated into larger molecular designs to create novel AIE-active or phosphorescent materials for advanced display technologies.

Conductive Polymers (e.g., Polypyrrole)

Polypyrrole (PPy) is one of the most studied intrinsically conductive polymers due to its high conductivity, environmental stability, and ease of synthesis. researchgate.net this compound can serve as a monomer for the synthesis of a substituted polypyrrole. The polymerization typically occurs through an electrochemical or chemical oxidation process, leading to the formation of a π-conjugated polymer backbone.

The presence of the 2-methylphenyl substituent on the pyrrole ring has a significant impact on the properties of the resulting polymer. Compared to unsubstituted polypyrrole, the substituent can:

Increase Solubility: The bulky aryl group can disrupt the close packing of polymer chains, making the material more soluble in common organic solvents.

Modify Conductivity: The steric hindrance from the methylphenyl group can lead to a more twisted polymer backbone, which may decrease the effective π-conjugation and thus lower the electrical conductivity compared to planar, unsubstituted polypyrrole.

Alter Morphology: The substituent influences the morphology of the polymer film during its formation.

Organic Resistive Memory Applications

Organic materials are being actively explored for next-generation non-volatile memory technologies, known as resistive random-access memory (ReRAM). mdpi.com These devices operate by switching between a high resistance state (OFF) and a low resistance state (ON) under an applied electric field. rsc.org The switching mechanism in many organic memory devices is attributed to charge trapping and detrapping within the organic material or the formation of conductive filaments.

Heterocyclic compounds, including derivatives of indole (B1671886) and carbazole, have demonstrated promising resistive switching behavior. nih.govrsc.org Polymers containing these heterocycles can exhibit rewriteable flash memory characteristics with high ON/OFF ratios and good data retention. rsc.org The this compound unit, with its electron-rich nature, could function as a charge-trapping site within a small molecule or polymer matrix. The design of molecules where this pyrrole derivative is incorporated into a larger conjugated system could lead to new materials for robust and reliable organic memory devices. The charge transfer interactions and electrochemical redox properties of such materials are key factors in achieving stable memory performance. espublisher.com

Catalysis and Ligand Design

The nitrogen atom of the pyrrole ring in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This allows pyrrole derivatives to function as ligands in transition-metal catalysis. The specific substituent on the pyrrole ring plays a crucial role in modulating the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

For example, pyrrole-2-carboxylic acid has been successfully employed as a ligand for copper-catalyzed arylation reactions. nih.gov In the case of this compound, the 2-methylphenyl group can exert significant steric influence around the metal center. This steric hindrance can be advantageous in certain catalytic reactions by controlling the approach of substrates to the active site, potentially leading to higher selectivity. Furthermore, the electronic properties of the aryl group can affect the electron density at the metal center, which is a critical parameter for tuning catalytic reactivity. New pyrrole-based ligands are being designed for a variety of applications, including artificial photosynthesis and water oxidation catalysis. researchgate.net The synthesis of substituted pyrroles can be achieved through various transition-metal catalyzed methods, indicating the broad utility of these compounds in synthetic chemistry. plu.mxmdpi.com

Chiral Ligands in Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. A key strategy in achieving this is through asymmetric catalysis, which often relies on the use of chiral ligands to control the stereochemical outcome of a reaction. The this compound scaffold is a promising candidate for the development of novel chiral ligands due to the potential for creating atropisomers, which are stereoisomers arising from restricted rotation around a single bond.

The restricted rotation between the pyrrole and the 2-methylphenyl ring can give rise to stable, axially chiral N-arylpyrrole derivatives. The atroposelective synthesis of such axially chiral N-arylpyrroles has been achieved using chiral-at-metal rhodium Lewis acid catalysis, leading to products with high enantiomeric excess. researchgate.net These methodologies, while not explicitly demonstrated on this compound itself, provide a clear pathway for its use in creating novel chiral ligands. By functionalizing the pyrrole ring or the methylphenyl group with coordinating moieties such as phosphines or amines, new P,N-ligands could be developed for a variety of asymmetric transformations. cofc.eduacs.orgscinito.ainih.gov

The design of such ligands is crucial for their effectiveness in catalysis. The steric and electronic properties of the ligand dictate the coordination geometry around the metal center and, consequently, the enantioselectivity of the catalyzed reaction. The 2-methylphenyl group in this compound provides a significant steric handle that can be exploited to create a well-defined chiral pocket around a metal center.

Table 1: Potential Chiral Ligands Derived from this compound

| Ligand Type | Potential Coordinating Groups | Target Asymmetric Reactions |

|---|---|---|

| P,N-Ligand | Diphenylphosphine, Pyridine | Palladium-catalyzed allylic alkylation, Rhodium-catalyzed hydrogenation |

| N,N-Ligand | Oxazoline, Pyridine | Copper-catalyzed Henry reaction, Nickel-catalyzed cycloadditions |

| Bisphosphine Ligand | Two Diphenylphosphine groups | Rhodium-catalyzed asymmetric hydrogenation |

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthetic chemistry. Pyrrole-containing compounds have been successfully employed as organocatalysts in a variety of transformations. nih.govresearchgate.netnih.gov The pyrrole nitrogen can act as a hydrogen bond donor, while the aromatic ring can participate in π-stacking interactions, both of which can be used to activate substrates and control stereochemistry.

While direct organocatalytic applications of this compound are not extensively documented, its derivatives hold significant promise. For instance, chiral phosphoric acids derived from BINOL have been used to catalyze the atroposelective synthesis of N-arylpyrroles. nih.gov This demonstrates that the pyrrole scaffold can be incorporated into established organocatalyst frameworks. The 2-methylphenyl group could play a crucial role in such catalysts by providing steric bulk to influence the chiral environment.

Furthermore, pyrrole-based organocatalysts have been developed for a range of reactions, including Michael additions, aldol (B89426) reactions, and cycloadditions. nih.gov By functionalizing this compound with catalytically active groups, such as primary or secondary amines, it is possible to design new organocatalysts with unique reactivity and selectivity profiles.

Table 2: Potential Organocatalytic Applications of this compound Derivatives

| Catalyst Type | Functional Group | Potential Reaction | Role of this compound |

|---|---|---|---|

| Chiral Brønsted Acid | Phosphoric Acid | Asymmetric Cyclizations | Forms the chiral backbone of the catalyst. |

| Chiral Amine | Proline derivative | Asymmetric Michael Addition | Provides steric hindrance to control enantioselectivity. |

| Hydrogen Bond Donor | Thiourea | Anion-binding Catalysis | Enhances catalyst-substrate interaction through steric and electronic effects. |

Design of Metal-Complex Catalysts with Pyrrole-Derived Ligands

The coordination of pyrrole-based ligands to transition metals has led to the development of a wide array of catalysts for various organic transformations. researchgate.netnih.govmdpi.com The pyrrole nitrogen can be deprotonated to form a pyrrolide anion, which is a strong σ-donor, or it can coordinate as a neutral two-electron donor. This versatility, combined with the ability to introduce other coordinating groups, makes pyrroles attractive ligands.

Derivatives of this compound can be designed to act as multidentate ligands for various transition metals. For example, the introduction of phosphine (B1218219) groups at the 5-position of the pyrrole ring could lead to the formation of pincer-type ligands. Palladium(II) complexes of such pyrrole-based PNP pincer ligands have been synthesized and characterized. acs.org These complexes have shown potential in various catalytic reactions. Similarly, Schiff base ligands can be prepared by condensing a formyl-substituted this compound with a primary amine. The resulting imine nitrogen, along with the pyrrole nitrogen, can coordinate to metals like palladium, platinum, or iron, forming stable complexes with potential applications in cross-coupling reactions or oxidation catalysis. researchgate.netnih.govresearchgate.net

The 2-methylphenyl group in these ligands can have a profound impact on the catalytic activity and stability of the resulting metal complexes. Its steric bulk can protect the metal center from decomposition pathways and can also influence the substrate approach, potentially leading to enhanced selectivity.

Table 3: Potential Metal-Complex Catalysts with this compound-Derived Ligands

| Metal Center | Ligand Type | Potential Catalytic Application |

|---|---|---|

| Palladium(II) | PNP Pincer | Heck and Suzuki cross-coupling reactions |

| Nickel(II) | N,N-Schiff Base | Olefin polymerization |

| Ruthenium(II) | N,N,N-Pincer | Oxidation of alcohols |

Advanced Chemosensing Platforms

Chemosensors are molecules designed to detect and signal the presence of specific chemical species. Pyrrole-based compounds have been extensively investigated as fluorescent and colorimetric chemosensors for a variety of analytes, including metal ions and anions. rsc.orggrowingscience.comresearchgate.netnih.govresearchgate.net The electron-rich nature of the pyrrole ring makes it a good platform for creating conjugated systems that exhibit interesting photophysical properties.

The incorporation of a this compound unit into a larger conjugated framework can lead to the development of novel chemosensors. The pyrrole NH group can act as a binding site for anions through hydrogen bonding, while functionalization of the pyrrole ring with other coordinating groups can allow for the selective detection of metal ions. nih.govresearchgate.net The fluorescence or color of the sensor molecule can change upon binding to the target analyte, providing a detectable signal.

The 2-methylphenyl group can influence the sensing properties in several ways. It can affect the photophysical properties of the sensor by altering the electronic structure of the conjugated system. Additionally, its steric bulk can create a specific binding cavity, potentially leading to enhanced selectivity for a particular analyte. For example, a Schiff base derived from a formylated this compound could act as a selective fluorescent sensor for specific metal ions. growingscience.com

Table 4: Potential Chemosensing Applications of this compound Derivatives

| Sensor Type | Target Analyte | Sensing Mechanism | Potential Signal |

|---|---|---|---|

| Fluorescent | Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Photoinduced Electron Transfer (PET) | Fluorescence quenching or enhancement |

| Colorimetric | Anions (e.g., F⁻, CN⁻) | Hydrogen bonding and deprotonation | Visible color change |

| Ratiometric Fluorescent | Transition Metal Ions (e.g., Cu²⁺, Zn²⁺) | Intramolecular Charge Transfer (ICT) | Shift in fluorescence emission wavelength |

Concluding Remarks and Outlook on Future Research

Summary of Key Academic Contributions and Insights

The study of 2-(2-Methylphenyl)pyrrole and related 2-arylpyrroles has significantly benefited from the development of both classical and modern synthetic methods. The Paal-Knorr, Hantzsch, and Van Leusen reactions provide foundational routes to the pyrrole (B145914) core, while transition-metal-catalyzed cross-coupling reactions offer highly efficient and versatile strategies for their construction. The inherent reactivity of the pyrrole ring towards electrophilic substitution and its ability to participate in cycloaddition reactions have been well-established, providing avenues for further functionalization. The diverse applications of these compounds in medicinal chemistry, materials science, and catalysis highlight the importance of the 2-arylpyrrole scaffold as a privileged structural motif.

Emerging Research Directions and Interdisciplinary Challenges

Future research is likely to focus on the development of more sustainable and atom-economical synthetic methods for accessing this compound and its derivatives. This includes the exploration of C-H activation and photocatalytic strategies to avoid the need for pre-functionalized starting materials. In the realm of medicinal chemistry, the design of novel 2-arylpyrrole-based compounds with improved potency and selectivity against specific biological targets remains a significant challenge. This will require a deeper understanding of their structure-activity relationships, aided by computational modeling and advanced screening techniques. In materials science, the focus will be on creating novel polymers and functional materials with tailored optoelectronic properties for applications in areas such as organic electronics and sensor technology.

Potential for Further Development in Advanced Chemical Systems

The unique electronic and structural features of this compound make it an attractive candidate for incorporation into more complex and advanced chemical systems. There is potential for its use in the construction of supramolecular assemblies, where the pyrrole ring can act as a hydrogen-bond donor or acceptor. Furthermore, the development of pyrrole-based sensors for the detection of specific analytes is a promising area of research. The integration of 2-arylpyrrole units into photoresponsive or electroactive systems could lead to the development of novel molecular switches and smart materials. The continued exploration of the rich chemistry of this compound is expected to open up new frontiers in both fundamental and applied chemical sciences.

Q & A

Basic Research Question

- Synthesis via Flash Pyrolysis : A common method involves flash pyrolysis of 2-(2-methylphenyl)ethyl nitrite, generating ortho-xylyl radicals. This process requires heating precursors to ~70°C in argon, followed by expansion through a pulsed solenoid nozzle . Limitations include potential side reactions due to residual methylphenylethanol in the reaction mixture.

- Cyclization Reactions : Pyrrole derivatives are often synthesized via cyclization of amines or nitriles. For example, reacting phenylhydrazine with ethyl acetoacetate (similar to Antipyrine synthesis) can yield pyrrole derivatives, though yields depend on methylation steps and purification .

- Yield Comparisons : Flash pyrolysis typically achieves moderate yields (~50–70%), while cyclization methods may vary widely (30–85%) depending on substituent reactivity and purification protocols.

How does the photodissociation dynamics of this compound derivatives inform their stability under UV light?

Advanced Research Question

Photodissociation studies using jet-cooled radicals reveal that UV irradiation of this compound derivatives (e.g., ortho-xylyl radicals) leads to bond cleavage at the C–N or C–C positions. Key findings include:

- Mechanism : Radicals generated via flash pyrolysis dissociate preferentially at the methylphenyl-pyrrole junction under UV light, forming smaller aromatic fragments .

- Stability Implications : The compound’s photostability is influenced by substituent positioning; ortho-substituted derivatives exhibit faster dissociation than para-substituted analogs.

- Methodology : Time-resolved mass spectrometry and laser-induced fluorescence are critical for tracking dissociation pathways .

What spectroscopic techniques are most effective for characterizing the structure of this compound?

Basic Research Question

- NMR Spectroscopy : H and C NMR are essential for confirming the substitution pattern on the pyrrole ring and methylphenyl group. Aromatic proton signals typically appear between 6.5–7.5 ppm, with methyl groups at ~2.3 ppm .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight and fragmentation patterns. For example, the parent ion [M+H] for CHN is 157.09 g/mol .

- Gas Chromatography (GC) : Used to assess purity and thermal stability, particularly when synthesized via pyrolysis .

What computational methods are used to predict the reactivity of this compound in electrophilic substitution reactions?

Advanced Research Question

- DFT Calculations : Density Functional Theory (DFT) models predict electrophilic attack sites by analyzing electron density maps. The methyl group’s electron-donating effect directs substitution to the pyrrole ring’s α-position .

- Reactivity Trends : Comparative studies with analogs (e.g., 2-(4-Methylphenyl)pyrrole) show ortho-substitution reduces steric hindrance, favoring reactions at the pyrrole β-position in certain solvents .

- Validation : Experimental data (e.g., nitration or halogenation yields) align with computational predictions, confirming the utility of DFT in reaction design.

How does the presence of the 2-methyl group influence the aromaticity and electronic properties of the pyrrole ring?

Basic Research Question

- Aromaticity Analysis : The methyl group at the ortho position donates electron density via hyperconjugation, slightly enhancing the pyrrole ring’s aromaticity. This is confirmed by NMR ring current effects and NICS (Nucleus-Independent Chemical Shift) calculations .